N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(chloromethyl)-5-(trifluoromethyl)aniline with acetic anhydride under acidic conditions to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, aldehydes, or carboxylic acids .
Scientific Research Applications
N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trifluoromethyl)phenyl)acetamide: Lacks the chloromethyl group, leading to different reactivity and applications.
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
N-(3-(Chloromethyl)-5-(methyl)phenyl)acetamide: The methyl group replaces the trifluoromethyl group, altering its chemical properties.
Uniqueness
N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9ClF3NO |
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Molecular Weight |
251.63 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(16)15-9-3-7(5-11)2-8(4-9)10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
IHSCXSVRFZKDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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